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molecular formula C12H14ClNO B8600217 1-(4-Chlorophenyl)-3-(dimethylamino)but-2-en-1-one CAS No. 112778-99-1

1-(4-Chlorophenyl)-3-(dimethylamino)but-2-en-1-one

Cat. No. B8600217
M. Wt: 223.70 g/mol
InChI Key: AJTIACFETPAMMY-UHFFFAOYSA-N
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Patent
US04847256

Procedure details

A mixture of 25.0 g of 4-chloroacetophenone and 40 ml of N,N-dimethylacetamide dimethyl acetal was stirred and heated at reflux for 3 hours. The mixture was evaporated in vacuo to give a red solid. The solid was triturated with n-hexane and filtered. The solid was washed with n-hexane and dried to give 15.6 g of 1-(4-chlorophenyl)-3-(dimethylamino)-2-buten-1-one as red crystals, mp 103°-105° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].CO[C:13](OC)([N:15]([CH3:17])[CH3:16])[CH3:14]>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH:1]=[C:13]([N:15]([CH3:17])[CH3:16])[CH3:14])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with n-hexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=C(C)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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